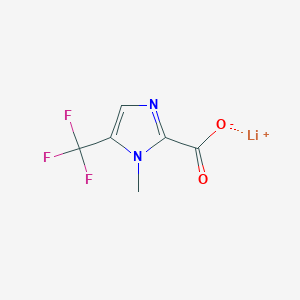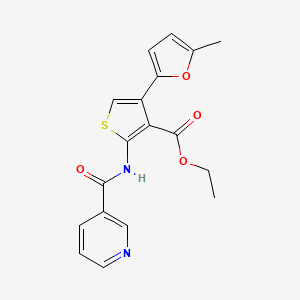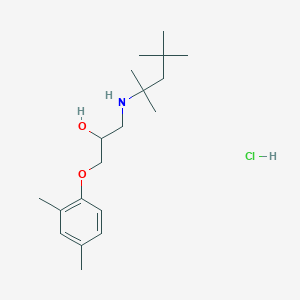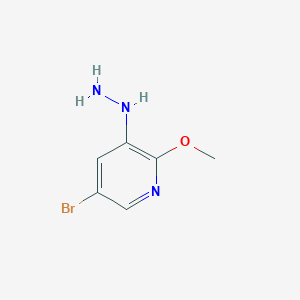
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O2 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ligand Exchange and Structural Characterization
A study on dimeric chloro-bridged ortho-palladated complexes reveals insights into ligand exchange reactions and structural characterizations relevant to N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide derivatives. These processes are foundational for understanding the compound's applications in coordination chemistry and material science. The research highlights how varying pyridine derivatives can transform dimeric structures into monomers, offering a pathway for exploring new chemical entities and potential catalytic systems (Ryabov et al., 1992).
Nonpeptide Agonist Discovery
The discovery of nonpeptidic agonists for the GPR14/urotensin-II receptor signifies a breakthrough in therapeutic research, with 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one identified as a potent selective agonist. This development paves the way for novel pharmacological tools and potential therapeutic leads targeting cardiovascular diseases and other conditions related to the urotensin-II pathway. The study underscores the importance of such compounds in expanding our understanding and treatment options for related disorders (Croston et al., 2002).
Catalytic Applications and Mechanisms
Research on 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) showcases its utility as a recyclable catalyst for the acylation of inert alcohols and phenols. The detailed mechanism study provides a foundation for its application in synthetic chemistry, highlighting its efficiency and potential environmental benefits due to its recyclability. Such insights are crucial for developing more sustainable and efficient catalytic processes in organic synthesis (Liu et al., 2014).
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-26(2)19-11-5-16(6-12-19)20(27-13-3-4-14-27)15-24-21(28)22(29)25-18-9-7-17(23)8-10-18/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFJEKFPGYCAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)


![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)


![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)
![2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2354659.png)
